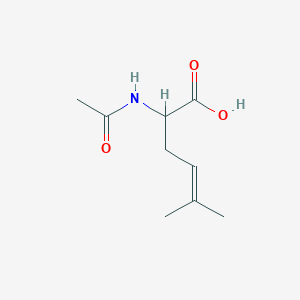
2-Acetamido-5-methylhex-4-enoic acid
Descripción general
Descripción
2-Acetamido-5-methylhex-4-enoic acid, also known as 2-AMH, is an important organic compound with a wide range of applications. It is a carboxylic acid with a molecular formula of C7H12NO3 and a molecular weight of 160.18 g/mol. This compound is a white crystalline solid with a melting point of about 156-157 °C. 2-AMH has been widely studied due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Non-Steroidal Anti-Inflammatory Drug (NSAID) Development
“2-Acetamido-5-methylhex-4-enoic acid” derivatives have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds aim to provide better activity with fewer side effects compared to existing NSAIDs. By modifying the alkyl position in the acetamide moiety, researchers have been able to increase selectivity over cyclooxygenase 2 (COX-2), which is a key enzyme in the inflammatory process .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s derivatives are used to study enzyme interactions, particularly with COX-2 receptors. Computational tools predict pharmacokinetics and toxicological properties, while docking studies analyze binding affinity, which is crucial for understanding the compound’s potential as a therapeutic agent .
Pharmacology: Analgesic Properties
Pharmacological research has investigated the analgesic properties of “2-Acetamido-5-methylhex-4-enoic acid” derivatives. In-vivo tests, such as the writhing test induced by acetic acid and hot plate tests, have been conducted to assess the anti-nociceptive activity of these compounds .
Materials Science: Synthesis of Novel Compounds
In materials science, this compound serves as a building block for synthesizing novel materials with potential applications in various fields. Its derivatives can be used to create new polymers or materials with unique properties for industrial applications .
Chemical Engineering: Process Optimization
“2-Acetamido-5-methylhex-4-enoic acid” is also significant in chemical engineering, where it is involved in process optimization studies. Its role in the synthesis of other complex molecules makes it a subject of interest for developing more efficient and cost-effective manufacturing processes .
Environmental Science: Toxicity and Bioavailability Assessment
Lastly, the compound’s derivatives are studied for their environmental impact, particularly in terms of toxicity and bioavailability. Understanding these aspects is essential for assessing the environmental risks associated with the use of these compounds in various applications .
Propiedades
IUPAC Name |
2-acetamido-5-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h4,8H,5H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKDLLDINHZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-5-methylhex-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)
